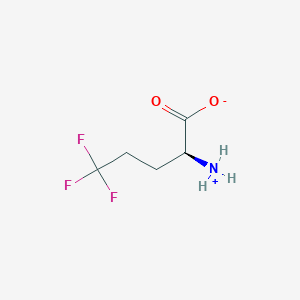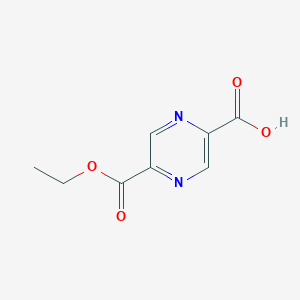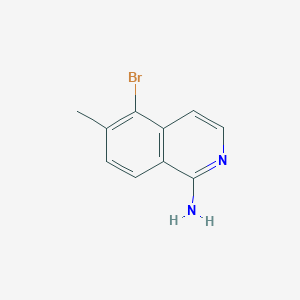
Ethyl 3-(hydroxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(hydroxymethyl)benzoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, specifically at the 3-position of the benzene ring, which also contains a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(hydroxymethyl)benzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of mthis compound with ethanol. This reaction can be catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium ethoxide, respectively. The reaction is usually carried out at elevated temperatures to drive the equilibrium towards the formation of the desired ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification reaction while minimizing the need for corrosive liquid acids. Additionally, solvent-free conditions or the use of environmentally benign solvents can be employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of ethyl 3-carboxybenzoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups, such as halides or amines, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) for conversion to the corresponding chloride, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products Formed
Oxidation: Ethyl 3-carboxybenzoate.
Reduction: 3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Industry: It is used in the production of polymers and resins, where it imparts specific properties to the final material.
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)benzoate depends on its specific application. In general, the ester group can undergo hydrolysis in biological systems to release the corresponding acid and alcohol. The hydroxymethyl group can participate in various biochemical reactions, such as oxidation or conjugation, depending on the enzymes and cofactors present.
Comparison with Similar Compounds
Ethyl 3-(hydroxymethyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to differences in physical properties and reactivity.
3-(hydroxymethyl)benzoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its combination of the ethyl ester and hydroxymethyl groups, which confer specific chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHJHOHFXWCHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

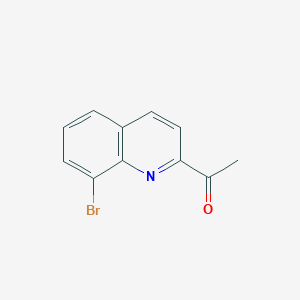
![tert-butyl 3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B8005458.png)
![6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B8005463.png)
![3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid](/img/structure/B8005469.png)
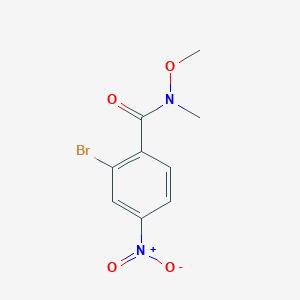



![3-[[4-[(E)-but-2-enoyl]phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B8005498.png)
